![molecular formula C22H22N4O3S B2390656 N-[2-(4-fluorophenyl)-1H-indol-3-yl]-N'-(2-furylmethyl)urea CAS No. 1112435-91-2](/img/structure/B2390656.png)
N-[2-(4-fluorophenyl)-1H-indol-3-yl]-N'-(2-furylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[2-(4-fluorophenyl)-1H-indol-3-yl]-N’-(2-furylmethyl)urea” is a complex organic molecule that contains an indole and a furyl group, both of which are common structures in many biologically active compounds . The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and it’s a core structure in many natural products and pharmaceuticals . The furyl group, a five-membered ring containing an oxygen atom, is also found in many bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and furyl rings, along with the urea linkage connecting them. The fluorophenyl group attached to the indole ring would contribute to the compound’s lipophilicity, potentially affecting its biological activity .Chemical Reactions Analysis
Indole compounds can undergo a variety of chemical reactions, including electrophilic substitution at the benzene ring . The urea linkage might be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of the fluorine atom could increase its lipophilicity, while the indole and furyl groups could participate in pi-pi stacking interactions .科学的研究の応用
Biomolecular Imaging Applications
A study highlighted the development of a versatile "latent" fluorophore, leveraging a derivative of rhodamine where one nitrogen is modified as a urea. This modification allows rhodamine to retain partial fluorescence while enabling conjugation to a target molecule. Such fluorogenic labels provide unprecedented spatiotemporal resolution for studying biological processes like endocytosis in live human cells (L. Lavis, Tzu-Yuan Chao, R. Raines, 2006).
Antibacterial and Antifungal Applications
Research has synthesized N-alkyl substituted urea derivatives, evaluating their in vitro antibacterial and antifungal activities. Derivatives bearing a morpholine moiety displayed better activities compared to those with a diethylamine moiety. Specifically, compounds with fluoro substituents at ortho and para positions on the phenyl ring showed potent activities against both Gram-positive and Gram-negative bacteria as well as fungi (Qing-Zhong Zheng et al., 2010).
Molecular Imaging Agents for Angiogenesis
A study focused on the synthesis of fluorine-18 labeled diaryl ureas as VEGFR-2/PDGFR dual inhibitors for potential PET biomarkers in angiogenic processes. This research underscores the utility of urea-containing pharmacophores in the design of molecular imaging agents, demonstrating a method for labeling with fluorine-18 to trace angiogenesis processes (O. Ilovich et al., 2008).
Antidepressant Applications
In the pursuit of new potential antidepressants, a series of unsymmetrical ureas has been evaluated for their serotonin reuptake inhibition and 5-HT(1B/1D) antagonistic activities. These compounds were designed by coupling various indole derivatives to aniline moieties, showing a promising dual pharmacological profile that could enhance serotonergic neurotransmission, offering a novel approach towards the treatment of depression (L. Matzen et al., 2000).
作用機序
特性
IUPAC Name |
2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-13-7-5-6-8-16(13)23-18(27)12-30-22-24-19-15-11-14(29-4)9-10-17(15)25(2)20(19)21(28)26(22)3/h5-11H,12H2,1-4H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTYYJYWLFXMIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)-1H-indol-3-yl]-N'-(2-furylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

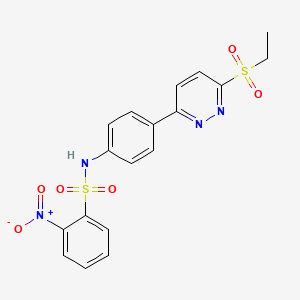
![1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2390575.png)
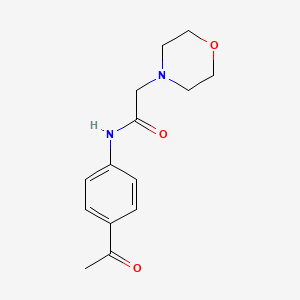
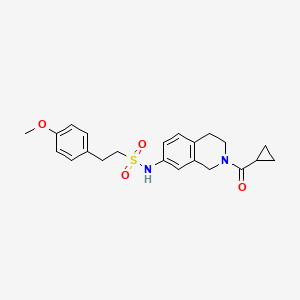
![Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate](/img/structure/B2390580.png)
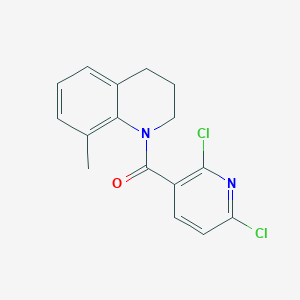
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide](/img/structure/B2390582.png)
![(5-bromofuran-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2390583.png)
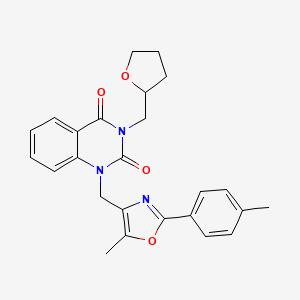
![2-(4-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2390587.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2390591.png)

![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2390594.png)
